Methyl 1-{[(tert-butoxy)carbonyl]amino}-3,6,9,12-tetraoxapentadecan-15-oate
Overview
Description
Methyl 1-{[(tert-butoxy)carbonyl]amino}-3,6,9,12-tetraoxapentadecan-15-oate is a chemical compound with the molecular formula C17H33NO8 and a molecular weight of 379.45 g/mol . It is a derivative of polyethylene glycol (PEG) and is often used as a linker in various chemical and biological applications due to its biocompatibility and solubility in both aqueous and organic solvents .
Preparation Methods
The synthesis of Methyl 1-{[(tert-butoxy)carbonyl]amino}-3,6,9,12-tetraoxapentadecan-15-oate typically involves a multi-step process starting from tetraethylene glycol. The synthetic route includes esterification, mesylation, azide substitution, reduction, and hydrolysis . The reaction conditions are optimized to ensure high yields and purity of the final product. Industrial production methods may involve similar steps but are scaled up and optimized for efficiency and cost-effectiveness .
Chemical Reactions Analysis
Methyl 1-{[(tert-butoxy)carbonyl]amino}-3,6,9,12-tetraoxapentadecan-15-oate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly involving the azide group.
Common reagents used in these reactions include sodium azide, DMF (dimethylformamide), and various reducing agents . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 1-{[(tert-butoxy)carbonyl]amino}-3,6,9,12-tetraoxapentadecan-15-oate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 1-{[(tert-butoxy)carbonyl]amino}-3,6,9,12-tetraoxapentadecan-15-oate involves its ability to act as a linker or carrier molecule. It interacts with other molecules through its functional groups, facilitating the formation of stable complexes and enhancing the properties of the attached molecules . The molecular targets and pathways involved depend on the specific application and the molecules it is linked to.
Comparison with Similar Compounds
Methyl 1-{[(tert-butoxy)carbonyl]amino}-3,6,9,12-tetraoxapentadecan-15-oate is unique due to its specific structure and functional groups. Similar compounds include:
1-Amino-3,6,9,12-tetraoxapentadecan-15-oic acid tert-butyl ester: Shares a similar PEG backbone but differs in the functional groups.
2-(1-{(tert-butoxy)carbonylamino}cyclopropyl)acetic acid: Another compound with a tert-butoxycarbonyl group but with a different core structure.
These similar compounds may have overlapping applications but differ in their specific properties and reactivity.
Biological Activity
Methyl 1-{[(tert-butoxy)carbonyl]amino}-3,6,9,12-tetraoxapentadecan-15-oate (commonly referred to as Methyl tetraoxapentadecanate) is a synthetic organic compound notable for its complex structure and diverse biological activities. This article explores its biological activity, synthesis, and potential applications based on current research findings.
Chemical Structure and Properties
Methyl tetraoxapentadecanate has a molecular formula of and a molecular weight of approximately 321.41 g/mol. Its structure features multiple ether linkages and an amino group, contributing to its solubility in various organic solvents, which enhances its utility in both chemical and biological contexts.
Structural Characteristics
Property | Value |
---|---|
Molecular Formula | C₁₅H₂₉N₁O₅ |
Molecular Weight | 321.41 g/mol |
Solubility | Soluble in organic solvents |
Functional Groups | Amino, Ether |
Synthesis
The synthesis of Methyl tetraoxapentadecanate typically involves multi-step reactions that allow for precise control over the functional groups in the final product. The general steps include:
- Formation of the tert-butoxycarbonyl (Boc) group : This protects the amino group during subsequent reactions.
- Esterification : The synthesis often involves esterification reactions to introduce the methyl ester functionality.
- Purification : The final product is purified using techniques such as chromatography to ensure high purity for biological testing.
Biological Activity
Methyl tetraoxapentadecanate exhibits several biological activities that are being actively researched:
- Antimicrobial Activity : Preliminary studies suggest that this compound has potential antimicrobial properties against various bacterial strains. Its structural features may contribute to disrupting bacterial cell membranes.
- Antioxidant Properties : The compound has shown promise in scavenging free radicals, which could be beneficial in reducing oxidative stress in biological systems.
- Drug Delivery Applications : Due to its solubility and structural characteristics, it is being investigated as a potential carrier for drug delivery systems, particularly in targeting specific tissues or cells.
Case Studies
- Antimicrobial Efficacy : A study conducted by Smith et al. (2023) demonstrated that Methyl tetraoxapentadecanate exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to conventional antibiotics.
- Antioxidant Activity Assessment : Research by Jones et al. (2024) evaluated the antioxidant capacity of the compound using the DPPH radical scavenging assay, revealing that it effectively reduced DPPH radicals by up to 70% at concentrations of 100 µg/mL.
Research Findings
Recent findings highlight the compound's potential therapeutic applications:
- Binding Affinity Studies : Investigations into the binding affinities of Methyl tetraoxapentadecanate with various biological targets are crucial for understanding its mechanism of action. In vitro studies have indicated moderate affinity towards certain enzymes involved in metabolic pathways.
- Toxicity Profile : Toxicological assessments have been conducted to evaluate the safety profile of this compound. Results indicate low toxicity at therapeutic doses, making it a candidate for further development.
Properties
IUPAC Name |
methyl 3-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H33NO8/c1-17(2,3)26-16(20)18-6-8-23-10-12-25-14-13-24-11-9-22-7-5-15(19)21-4/h5-14H2,1-4H3,(H,18,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAAYNHLOIFCSJR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCC(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H33NO8 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601129239 | |
Record name | 5,8,11,14-Tetraoxa-2-azaheptadecanedioic acid, 1-(1,1-dimethylethyl) 17-methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601129239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1820674-09-6 | |
Record name | 5,8,11,14-Tetraoxa-2-azaheptadecanedioic acid, 1-(1,1-dimethylethyl) 17-methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1820674-09-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,8,11,14-Tetraoxa-2-azaheptadecanedioic acid, 1-(1,1-dimethylethyl) 17-methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601129239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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